![molecular formula C17H14ClN3O2 B2631952 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946316-05-8](/img/structure/B2631952.png)
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-455 and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CPI-455 has been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of CPI-455 involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting LSD1, CPI-455 can alter gene expression patterns and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPI-455 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPI-455 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPI-455 in lab experiments is its specificity for LSD1 inhibition. This allows researchers to study the effects of LSD1 inhibition on gene expression and cell growth without affecting other cellular processes. However, one limitation of using CPI-455 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPI-455. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for CPI-455 in various applications. Finally, research is needed to investigate the potential use of CPI-455 in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, CPI-455 is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its specificity for LSD1 inhibition makes it a valuable tool for studying gene expression and cell growth, and its potential use in treating cancer and neurodegenerative diseases warrants further investigation.
Synthesemethoden
The synthesis of CPI-455 involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride to form 4-chlorophenylhydroxylamine. This intermediate is then reacted with ethyl acetoacetate to form 5-(4-chlorophenyl)isoxazol-3-yl ethyl ketone. The final step involves the reaction of this intermediate with pyridine-2-carboxaldehyde and ammonium acetate to form CPI-455.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-6-4-12(5-7-13)16-9-15(21-23-16)10-17(22)20-11-14-3-1-2-8-19-14/h1-9H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGUSAJYJKYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.